

# A Technical Review of Serine Hydroxymethyltransferase (SHMT) Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHMT-IN-3 |           |
| Cat. No.:            | B12946315 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Metabolic reprogramming is a cornerstone of cancer biology, enabling transformed cells to meet the heightened bioenergetic and biosynthetic demands of rapid proliferation.[1] Central to this reprogramming is one-carbon (1C) metabolism, a complex network of enzymatic reactions that transfers one-carbon units for the synthesis of nucleotides, amino acids, and other essential macromolecules.[2] Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF).[3][4] This reaction serves as the primary source of 1C units for the cell.

Mammals possess two major SHMT isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[5] While both catalyze the same reaction, the mitochondrial isoform, SHMT2, is frequently upregulated in a wide range of cancers and its elevated expression often correlates with poor patient prognosis.[1][6][7] This dependency of cancer cells on SHMT activity, particularly SHMT2, has positioned it as a compelling target for novel anticancer therapies.[6] [8] While established antifolates like methotrexate and pemetrexed indirectly affect this pathway, they primarily target dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), respectively.[2] The development of direct SHMT inhibitors represents a more targeted approach to disrupt cancer cell metabolism.[3]



This technical guide provides a comprehensive literature review of small-molecule SHMT inhibitors, detailing their mechanism of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used for their evaluation.

# **Mechanism of Action and Metabolic Consequences**

SHMT inhibitors primarily function by binding to the active site of SHMT1 and/or SHMT2, preventing the enzyme from converting serine into glycine and 5,10-CH<sub>2</sub>-THF.[9] This blockade has two major consequences for cancer cells:

- Depletion of One-Carbon Units: The inhibition of 5,10-CH<sub>2</sub>-THF production starves the cell of the 1C units necessary for de novo purine and thymidylate synthesis.[3][9] This leads to a halt in DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis.[9]
- Glycine Starvation: The SHMT reaction is a primary source of intracellular glycine.[3] Certain
  cancer types, particularly diffuse large B-cell lymphomas (DLBCL), exhibit defective glycine
  import machinery, making them uniquely dependent on SHMT activity for their glycine
  supply.[3] In these cancers, SHMT inhibition leads to a lethal glycine deficiency.[3]

Paradoxically, in most cancer cells, the cytotoxic effects of SHMT inhibition can be rescued by providing an exogenous source of 1C units, such as formate.[3] However, in glycine-dependent cancers like DLBCL, formate supplementation can enhance the inhibitor's cytotoxicity.[3] This is likely because formate drives the residual SHMT activity in the glycine-consuming direction, further exacerbating the glycine shortage.[10]

# **Key Signaling Pathways Involving SHMT**

SHMT2, in particular, is integrated with several critical oncogenic signaling pathways, influencing cell proliferation, survival, and metabolism beyond its canonical role in 1C metabolism.

// Edges Receptor -> PI3K [color="#202124"]; Receptor -> RAS [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> mTOR [color="#202124"];

RAS -> RAF -> MEK -> ERK [color="#202124"];

## Foundational & Exploratory





SHMT2 -> AKT [label="regulates\nexpression", color="#EA4335", style=dashed]; Wnt -> SHMT2 [label="target gene", color="#34A853", style=dashed]; SHMT2 -> Wnt [label="stabilizes\n $\beta$ -catenin", color="#EA4335", style=dashed]; cMyc -> SHMT2 [label="transcriptional\nregulation", color="#34A853", style=dashed];

mTOR -> Proliferation [color="#202124"]; ERK -> Proliferation [color="#202124"]; SHMT2 -> VEGF [label="upregulates", color="#EA4335", style=dashed]; VEGF -> Proliferation [color="#202124"]; } tcod Figure 1: Interplay of SHMT2 with major oncogenic signaling pathways.

- PI3K/AKT/mTOR Pathway: SHMT2 expression can be regulated by the PI3K/AKT/mTOR pathway, a central node in cell growth and survival.[11] In turn, silencing SHMT2 has been shown to reduce AKT expression and activity in certain cancer models, suggesting a potential feedback loop.[11]
- MAPK Pathway: In breast cancer, SHMT2 has been demonstrated to promote cell
  proliferation by activating the MAPK signaling pathway.[5] The use of p38 and ERK inhibitors
  can counteract the effects of SHMT2 overexpression.[5]
- VEGF Signaling: SHMT2 overexpression can increase the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, thereby promoting tumor growth.[5]
- Wnt/β-catenin Pathway: A positive feedback loop has been identified where SHMT2 interacts with and stabilizes β-catenin, while also being a target gene of the Wnt/β-catenin pathway.
   [11] This interaction can enhance cancer cell sensitivity to therapies.[11]

# Classes and Quantitative Data of SHMT Inhibitors

Several chemical scaffolds have been developed to target human SHMT enzymes. The most prominent are based on a pyrazolopyran core, with others being folate analogues.[1][12] A significant challenge has been achieving isoform selectivity, though most inhibitors show dual activity against SHMT1 and SHMT2.[12]



| Inhibitor<br>Name/Scaff<br>old | Target(s)             | Biochemica<br>I IC50                 | Cellular<br>Gl50<br>(Growth<br>Inhibition) | Cell Line(s)                | Reference(s |
|--------------------------------|-----------------------|--------------------------------------|--------------------------------------------|-----------------------------|-------------|
| Pyrazolopyra<br>ns             |                       |                                      |                                            |                             |             |
| SHIN1<br>(Compound<br>3)       | SHMT1/2               | ~10 nM                               | 870 nM                                     | HCT-116                     | [3][13]     |
| SHIN1 (+)<br>enantiomer        | SHMT1                 | 6 nM                                 | <50 nM                                     | HCT-116<br>(ΔSHMT2)         | [13]        |
| SHIN2                          | SHMT1/2               | Not specified                        | ~200-500 nM                                | Molt4 (T-ALL)               | [14][15]    |
| Compound 2.12                  | SHMT1<br>selective    | 1.8 μM<br>(SHMT1)                    | 34 μΜ                                      | A549, H1299                 | [1][12]     |
| Folate<br>Analogues            |                       |                                      |                                            |                             |             |
| AGF347                         | SHMT1/2               | 1.2 μM<br>(SHMT1), 1.6<br>μM (SHMT2) | Not specified                              | Pancreatic<br>models        | [12]        |
| Lometrexol<br>(LTX)            | SHMT<br>(competitive) | K <sub>i</sub> in low μM<br>range    | Not specified                              | In vitro<br>enzyme<br>assay | [16]        |
| Pemetrexed                     | Multi-target          | Low μM<br>range                      | Not specified                              | Various                     | [1][2]      |
| Other Small<br>Molecules       |                       |                                      |                                            |                             |             |
| AM-<br>807/4200463<br>3        | SHMT2                 | 9.43 μΜ                              | Not specified                              | In vitro<br>enzyme<br>assay | [17]        |
| Metformin                      | SHMT2                 | IC50 = 31<br>mmol/L                  | Not specified                              | HAP1                        | [18]        |



(cellular activity)

Note: IC<sub>50</sub> (half-maximal inhibitory concentration) and GI<sub>50</sub> (half-maximal growth inhibition) values can vary based on assay conditions and cell lines used.

# **Experimental Protocols**

The evaluation of SHMT inhibitors involves a multi-step process, from initial biochemical validation to cellular and in vivo efficacy studies.

// Nodes start [label="Compound Library\n(e.g., Pyrazolopyrans)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; biochem\_assay [label="1. Biochemical Assay\n(Recombinant SHMT1/2)\n- Measure IC50/Ki", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular\_assay [label="2. Cellular Assays\n(Cancer Cell Lines)", fillcolor="#FBBC05", fontcolor="#202124"]; target\_engagement [label="3. On-Target Validation\n- Isotope Tracing (\frac{13}{3}C-Serine)\n- Cellular Thermal Shift Assay (CETSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo\_model [label="4. In Vivo Efficacy\n(Xenograft Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pk\_pd [label="5. PK/PD Studies\n-Determine half-life, bioavailability\n- Correlate exposure with target inhibition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Lead Optimization / \nClinical Candidate", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> biochem\_assay; biochem\_assay -> cellular\_assay [label="Select potent hits"]; cellular\_assay -> target\_engagement; target\_engagement -> invivo\_model [label="Confirm ontarget effect"]; invivo\_model -> pk\_pd [label="Evaluate in vivo activity"]; pk\_pd -> end; } tcod Figure 2: General experimental workflow for SHMT inhibitor evaluation.

## **Biochemical SHMT Activity Assays**

Objective: To determine the direct inhibitory activity of a compound against purified, recombinant SHMT enzyme and calculate its  $IC_{50}$  or  $K_i$ .

Methodology (Coupled Enzyme Assay):



- Principle: The activity of recombinant human SHMT is measured in a coupled reaction. The 5,10-CH<sub>2</sub>-THF produced by SHMT is reduced by a second enzyme, methylenetetrahydrofolate dehydrogenase (MTHFD).[16]
- Reagents: Purified recombinant hcSHMT or hSHMT2, L-serine, tetrahydrofolate (H₄PteGlu), NADP+, and a source of MTHFD.

#### Procedure:

- The reaction is initiated by adding L-serine to a mixture containing the SHMT enzyme,
   H<sub>4</sub>PteGlu, NADP<sup>+</sup>, MTHFD, and varying concentrations of the test inhibitor.
- The rate of NADPH formation (from the MTHFD-catalyzed oxidation of 5,10-CH<sub>2</sub>-THF) is monitored spectrophotometrically by the increase in absorbance at 340 nm.
- IC<sub>50</sub> values are calculated by plotting the reaction rate against the inhibitor concentration. [16]

Methodology (Quinonoid Intermediate Assay):

- Principle: This competitive binding assay measures the formation of a stable ternary complex between the SHMT enzyme, glycine, and a folate substrate (like leucovorin), which produces a distinct quinonoid intermediate with a strong absorbance around 500 nm.[16]
- Procedure: The inhibitor competes with the folate substrate for binding, and the reduction in the 500 nm absorbance signal is measured to determine the extent of inhibition.[16]

## **Cellular Target Engagement and Isotope Tracing**

Objective: To confirm that the inhibitor engages SHMT within intact cells and produces the expected metabolic effects.

Methodology (Stable Isotope Tracing):

Principle: Cells are cultured with a stable isotope-labeled substrate, typically uniformly labeled L-serine (U-<sup>13</sup>C-serine). The flux of these labeled carbons through the SHMT-catalyzed reaction and into downstream metabolites is measured by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][13]



#### • Procedure:

- Cancer cells (e.g., HCT-116) are cultured in media containing U-<sup>13</sup>C-serine in the presence or absence of the SHMT inhibitor for a defined period (e.g., 24 hours).[13]
- Metabolites are extracted from the cells using a cold 80:20 methanol:water solution.[13]
- LC-MS is used to analyze the extracts and quantify the fractional labeling of key metabolites.
- Expected Outcome: Effective SHMT inhibition will significantly reduce the incorporation of <sup>13</sup>C from serine into glycine, purines, and thymidine.[3][15] It will also lead to an accumulation of upstream intermediates like serine and AICAR (aminoimidazole carboxamide ribotide).

## In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the SHMT inhibitor in a living organism.

Methodology (Xenograft Model):

• Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the SHMT inhibitor, and tumor growth is monitored.[3]

#### Procedure:

- HCT-116, T-ALL, or other relevant human cancer cells are injected into the flanks of nude mice.[15]
- When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- The inhibitor (e.g., SHIN2) is administered via a clinically relevant route, such as intraperitoneal injection or oral gavage, on a defined schedule (e.g., twice daily).[15]
- Tumor volume is measured regularly with calipers. Mouse body weight and overall health are monitored as indicators of toxicity.



 At the end of the study, tumors can be excised for metabolomic or proteomic analysis to confirm in vivo target engagement.

# **Therapeutic Strategies and Clinical Outlook**

The development of SHMT inhibitors opens several promising therapeutic avenues.

- Monotherapy in Susceptible Cancers: Cancers with a specific metabolic vulnerability, such
  as the defective glycine import in DLBCL, are prime candidates for SHMT inhibitor
  monotherapy.[3] Screening for such metabolic defects could identify patient populations most
  likely to respond.
- Combination Therapy: SHMT inhibitors show strong synergistic potential with existing
  antifolates. The DHFR inhibitor methotrexate depletes the cellular pool of THF, a substrate
  for SHMT.[19] Combining methotrexate with an SHMT inhibitor like SHIN2 creates a powerful
  dual blockade of the folate pathway, demonstrating significant synergy in T-cell acute
  lymphoblastic leukemia (T-ALL) models.[14][15]
- Overcoming Resistance: Cancer cells that have developed resistance to methotrexate have been shown to exhibit enhanced sensitivity to SHMT inhibitors.[2][15] This suggests that SHMT inhibition could be a viable strategy for treating relapsed or refractory T-ALL and other cancers where methotrexate resistance is a clinical challenge.[15]

Currently, SHMT inhibitors are in the preclinical stage of development.[1] Further optimization is needed to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, to produce viable clinical candidates.[12]

# Conclusion

Serine hydroxymethyltransferase is a clinically relevant and validated target in oncology. Its central role in providing one-carbon units for nucleotide synthesis and its unique function in glycine production create targetable metabolic dependencies in cancer cells. A growing pipeline of small-molecule inhibitors, particularly those based on the pyrazolopyran scaffold, has demonstrated potent preclinical activity. These compounds effectively engage their target in cellular and in vivo models, leading to cell cycle arrest and tumor growth inhibition. The strong synergistic effects observed with standard-of-care chemotherapeutics like methotrexate highlight a clear path toward clinical application. Future research will focus on advancing these



promising preclinical candidates into clinical trials and identifying biomarkers to select patients who will benefit most from this targeted metabolic therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. news-medical.net [news-medical.net]
- 5. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Analysis of Potential Inhibitors of SHMT2 [mdpi.com]
- 8. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy -PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. wp.ryvu.com [wp.ryvu.com]
- 11. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Review of Serine Hydroxymethyltransferase (SHMT) Inhibitors in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12946315#literature-review-on-shmt-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com